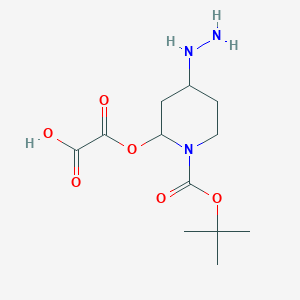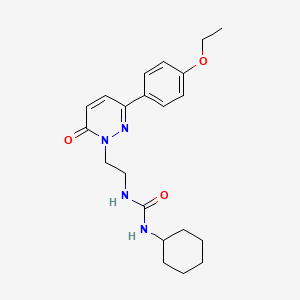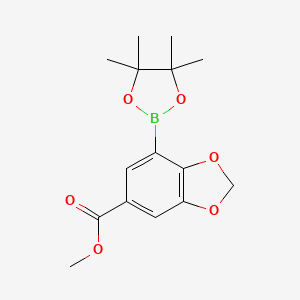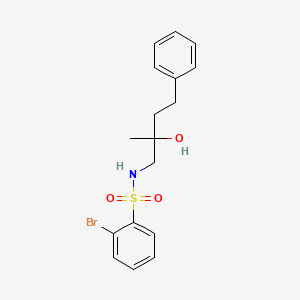![molecular formula C23H19N3O3 B2844075 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 891123-69-6](/img/structure/B2844075.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of many cell types. TSPO is involved in a wide range of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. DPA-714 has been extensively studied for its potential applications in scientific research and drug development.
Applications De Recherche Scientifique
Antioxidant Activity
Research on related 1,3,4-oxadiazoles has demonstrated potential antioxidant properties. A study synthesized 2,5-di-substituted 1,3,4-oxadiazoles and tested their antioxidant activities using assays like DPPH and ferric reducing antioxidant power (FRAP). Some compounds exhibited significant free-radical scavenging ability in both assays, indicating their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Luminescence Sensing
Certain 1,3,4-oxadiazole derivatives, specifically dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, have been synthesized and found to exhibit selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and m-methylbenzaldehydes. This property makes these frameworks potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Anticancer Activity
Some oxadiazole analogues have been synthesized and screened for anticancer activity. A particular compound, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, showed significant activity against several cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Antimicrobial and Anti-Proliferative Activities
The N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and tested for antimicrobial and anti-proliferative activities. Some compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, they exhibited optimum anti-proliferative activity against various cancer cell lines (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Safety And Hazards
Orientations Futures
There are many potential future directions for research on “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide”, including its use in drug discovery, the investigation of its role in various biological processes, and the development of new methods for synthesizing and purifying the compound. Furthermore, N-2,5-Dimethylphenylthioureido Acid Derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-8-9-16(2)20(14-15)22-25-26-23(29-22)24-21(27)17-10-12-19(13-11-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCIYIMDAFJEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2843992.png)
![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2843994.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)



![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2844007.png)
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)